2,6-Diaminobenzamide

Description

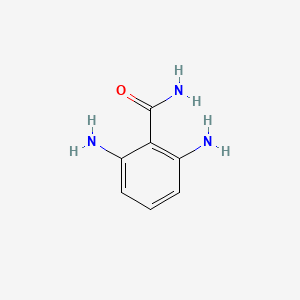

2,6-Diaminobenzamide is an aromatic diamine derivative characterized by two amino groups at the 2- and 6-positions of the benzamide ring. This compound serves as a critical intermediate in organic synthesis, particularly in the production of polyamides and heterocyclic compounds. Its structural symmetry and dual amino groups enhance its reactivity in polymerization and crosslinking reactions, making it valuable for materials science and pharmaceutical applications . Notably, derivatives of diaminobenzamide are utilized as detection agents in biochemical assays due to their chromogenic properties .

Properties

Molecular Formula |

C7H9N3O |

|---|---|

Molecular Weight |

151.17 g/mol |

IUPAC Name |

2,6-diaminobenzamide |

InChI |

InChI=1S/C7H9N3O/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,8-9H2,(H2,10,11) |

InChI Key |

QGDPRUCPLJHVKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)N)C(=O)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

3,5-Diaminobenzamide Derivatives

3,5-Diaminobenzamide differs in the positioning of amino groups (3- and 5-positions), leading to distinct electronic and steric effects. For example:

- Synthesis: 3,5-Diaminobenzamide derivatives are synthesized via reaction with pyrimidine or sulfonamide groups, yielding compounds with pendent structures that influence solubility and fluorescence. IR spectra show NH$_2$ absorption bands at 3,453–3,361 cm$^{-1}$ and C=O amide bands at 1,625–1,666 cm$^{-1}$ .

- Applications : These derivatives exhibit enhanced thermal stability and fluorescence, making them suitable for high-performance polyamides used in optoelectronics and biomedical devices .

2-Aminobenzamides

Mono-substituted 2-aminobenzamide lacks the second amino group, reducing its crosslinking capacity. Studies highlight its role in glycosylation engineering and glycan analysis, where its simpler structure facilitates enzyme interactions .

(±)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

This compound introduces a tetrahydrobenzothiazole ring, altering solubility and biological activity. Limited toxicity data necessitate cautious handling, contrasting with 2,6-diaminobenzamide’s established use in controlled syntheses .

Research Findings

- Polymer Performance: Polyamides derived from this compound exhibit superior mechanical strength compared to 3,5-isomers but lower thermal stability (degradation onset at ~250°C vs. 300°C for 3,5-derivatives) .

- Biological Activity: 3,5-Diaminobenzamide sulfonamide derivatives show antimicrobial activity against Gram-positive bacteria, a property less pronounced in 2,6-derivatives .

- Detection Sensitivity: this compound-based chromogens demonstrate higher sensitivity in peroxidase-linked assays than mono-aminobenzamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.